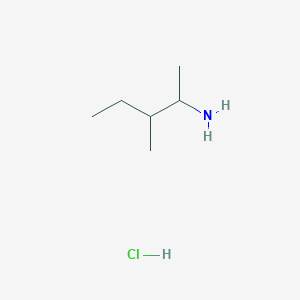

3-Methylpentan-2-amine hydrochloride

Übersicht

Beschreibung

3-Methylpentan-2-amine hydrochloride is a chemical compound with the molecular formula C6H15N . It is also known by other names such as 2-Pentanamine, 3-methyl- [ACD/Index Name], 3-Methyl-2-pentanamin [German] [ACD/IUPAC Name], 3-Methyl-2-pentanamine [ACD/IUPAC Name], 3-Méthyl-2-pentanamine [French] [ACD/IUPAC Name], and 3-methylpentan-2-amine .

Synthesis Analysis

The synthesis of 3-Methylpentan-2-amine hydrochloride can be achieved through several methods. One such method involves the reaction of (S)-1- (dimethylamino)-2-methylpentan- 3-one with 3 - bromo anisole under Grignard conditions . Another method involves the reaction of amines with nitrous acid .Molecular Structure Analysis

The molecular structure of 3-Methylpentan-2-amine hydrochloride consists of 6 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The compound has a molecular weight of 101.190 Da and a monoisotopic mass of 101.120445 Da .Chemical Reactions Analysis

Amines, such as 3-Methylpentan-2-amine hydrochloride, can undergo a variety of reactions. For example, they can react with nitrous acid, resulting in different products depending on whether the amine is primary, secondary, or tertiary .Physical And Chemical Properties Analysis

3-Methylpentan-2-amine hydrochloride has a density of 0.8±0.1 g/cm3, a boiling point of 107.7±8.0 °C at 760 mmHg, and a vapour pressure of 26.8±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 34.7±3.0 kJ/mol and a flash point of 12.7±13.3 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis of Related Compounds : 3-Methylpentan-2-amine hydrochloride is closely related to various synthesized compounds like 2-alkoxypentan-3-amine hydrochlorides, which are synthesized as medical intermediates using methods like alkylation, Grignard reaction, and reduction (Zhang Ping-rong, 2009).

- Photofluorination Techniques : The development of photofluorination techniques for synthesizing branched F-alkanes and F-ethers involves compounds structurally similar to 3-Methylpentan-2-amine hydrochloride, highlighting its role in complex fluorination processes (K. Scherer, K. Yamanouchi, Taizo Onox, 1990).

Environmental and Industrial Applications

- CO2 Capture Research : Research on CO2 capture from the water-gas shift process plant has utilized compounds like 1,5-diamino-2-methylpentane, which shares structural similarities with 3-Methylpentan-2-amine hydrochloride, demonstrating its relevance in developing efficient and cost-effective CO2 capture technologies (C. Nwaoha, P. Tontiwachwuthikul, A. Benamor, 2019).

Medical and Biological Research

- Analysis of Metabolites : Studies on the exposure to methylpentanes, including compounds similar to 3-Methylpentan-2-amine hydrochloride, involve analyzing urine for alcoholic metabolites, indicating its utility in occupational health research (T. Kawai, K. Mizunuma, T. Yasugi, S. Horiguchi, H. Iguchi, A. Mutti, S. Ghittori, M. Ikeda, 1995).

Safety and Toxicology Studies

- Inhalation Toxicity Research : Subacute inhalation toxicity studies of 3-Methylpentane, a compound structurally related to 3-Methylpentan-2-amine hydrochloride, have been conducted to understand its effects, relevant for assessing environmental and workplace safety (Y. Chung, Seo-ho Shin, Jeong-hee Han, Yong-Hoon Lee, 2016).

Safety And Hazards

The safety data sheet for 3-Methylpentan-2-amine hydrochloride indicates that it may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

3-methylpentan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-4-5(2)6(3)7;/h5-6H,4,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSXBTQVKAIUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylpentan-2-amine hydrochloride | |

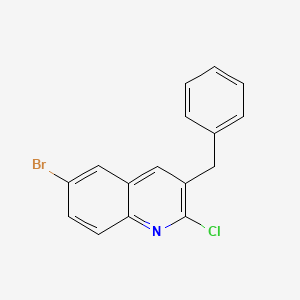

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

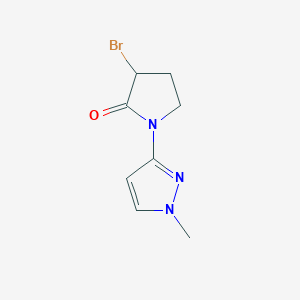

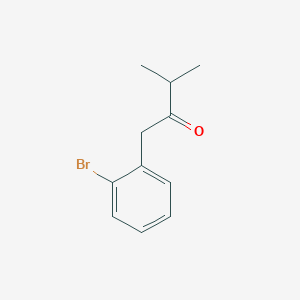

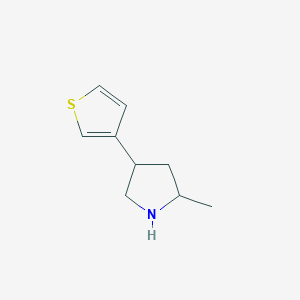

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazol-3-amine](/img/structure/B1442966.png)

![N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B1442967.png)

![[Amino(4-chlorophenyl)methylidene]amino prop-2-enoate](/img/structure/B1442968.png)

![n-(6-Bromoimidazo[1,2-a]pyrimidin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B1442976.png)

![7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine](/img/structure/B1442978.png)